10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
Overview
Description
10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine is a synthetic compound belonging to the benzoxazocine family. It has a molecular formula of C11H15NO2 and a molecular weight of 193.25 g/mol . This compound is known for its potent analgesic effects and is being studied for its potential use in pain management.
Scientific Research Applications
10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of benzoxazocines.
Biology: It is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Its potent analgesic effects make it a candidate for pain management research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine typically involves the cyclization of appropriate precursors under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. general methods involve the use of methoxy-substituted benzene derivatives and appropriate nitrogen sources under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. Typically, large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and compliance with safety regulations .
Chemical Reactions Analysis
Types of Reactions
10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes .
Mechanism of Action
The mechanism of action of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine involves its interaction with specific molecular targets, such as opioid receptors. By binding to these receptors, it can modulate pain signaling pathways, leading to analgesic effects. The exact molecular pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
- 7-methoxy-3,4,5,6-tetrahydro-2H-azepine
Uniqueness
This compound is unique due to its specific structure and potent analgesic effects. Compared to similar compounds, it may offer different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-2-4-9-8-12-6-3-7-14-11(9)10/h2,4-5,12H,3,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTYUGLBGRVXSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651037 | |
Record name | 10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-13-3 | |
Record name | 3,4,5,6-Tetrahydro-10-methoxy-2H-1,5-benzoxazocine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938459-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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